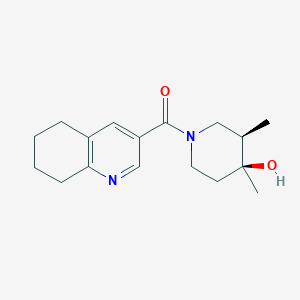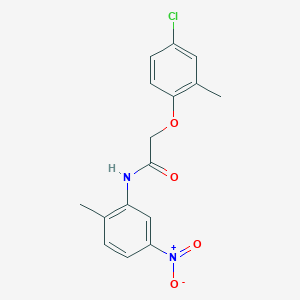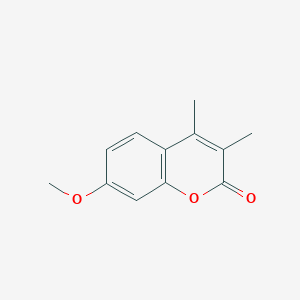![molecular formula C16H13N3O2S B5563883 2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5563883.png)
2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime is a useful research compound. Its molecular formula is C16H13N3O2S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.07284784 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reaction Mechanisms and Complex Formation
Research on compounds structurally related to 2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime has primarily focused on their reaction mechanisms and the formation of various complexes. For example, Pattison and Wade (1968) explored the reactions between oximes and organo-derivatives of Group III elements, leading to the formation of crystalline oximates (Pattison & Wade, 1968). Konidaris et al. (2009) reported the initial employment of pyridine-carbaldehyde oximes in zinc(II) carboxylate chemistry, synthesizing dinuclear and trinuclear complexes (Konidaris et al., 2009).
Intramolecular Cycloaddition and Isomerization
Gotoh et al. (1996) investigated the intramolecular 1,3-dipolar cycloaddition in pyrido[1,2-a]pyrimidine systems, a process crucial for the synthesis of fused isoxazolidine derivatives (Gotoh et al., 1996). Similarly, Sun et al. (1996) explored the hydrazone-azomethine imine isomerization in these systems, contributing to the generation of pyrazolidine and pyrazoline derivatives (Sun et al., 1996).
Photoluminescence and Metal Coordination
Konidaris et al. (2012) studied the photoluminescence properties of zinc(II)-benzoate-2-pyridinealdoxime complexes, which displayed distinct photoluminescent characteristics depending on their structural configurations (Konidaris et al., 2012).
Redox Catalysis
Yoneda, Yamato, and Ono (1981) synthesized pyridodipyrimidines as new NAD-type redox catalysts, demonstrating their efficacy in the oxidation of alcohols under neutral conditions. This showcases the potential of pyrido[1,2-a]pyrimidine derivatives in catalytic applications (Yoneda et al., 1981).
Molecular Structure Analysis
Shearer, Twiss, and Wade (1980) conducted a detailed study on the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, providing insights into the coordination and structural features of similar compounds (Shearer et al., 1980).
Environmental Applications
Gavrilović et al. (2018) discussed the environmental applications of pyrimidine derivatives, specifically in the context of green chemistry and benign oxidation protocols (Gavrilović et al., 2018).
Synthesis and Drug Delivery
Bodor, Roller, and Selk (1978) utilized a quaternary pyridinium salt, structurally related to the compound , for specific drug delivery to the brain, highlighting its potential in pharmaceutical applications (Bodor et al., 1978).
Propriétés
IUPAC Name |
2-benzylsulfanyl-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-16-13(10-17-21)15(18-14-8-4-5-9-19(14)16)22-11-12-6-2-1-3-7-12/h1-10,21H,11H2/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWJOKYPUMKXND-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)N3C=CC=CC3=N2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)N3C=CC=CC3=N2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5563810.png)



![1-anilino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5563833.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5563844.png)
![3-[1-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5563858.png)
![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5563861.png)
![4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5563872.png)

![(3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol](/img/structure/B5563886.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5563891.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5563893.png)
![2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole](/img/structure/B5563899.png)
